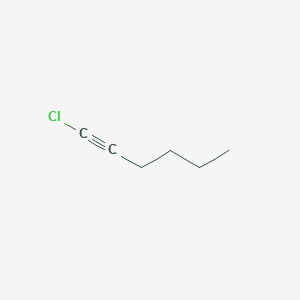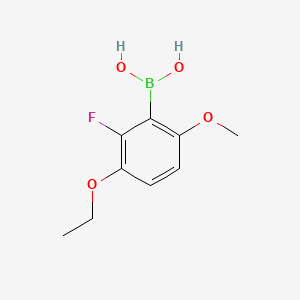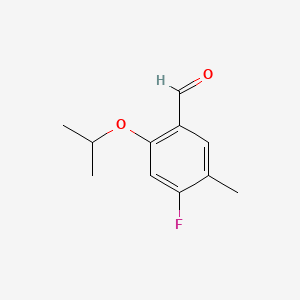
4-Fluoro-2-isopropoxy-5-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-isopropoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C11H13FO2 It is a derivative of benzaldehyde, featuring a fluorine atom, an isopropoxy group, and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-isopropoxy-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-fluoro-2-methylphenol with isopropyl bromide in the presence of a base to form 4-fluoro-2-isopropoxy-5-methylphenol. This intermediate is then subjected to a Vilsmeier-Haack reaction using DMF and POCl3 to introduce the formyl group, yielding this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-isopropoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: 4-Fluoro-2-isopropoxy-5-methylbenzoic acid.
Reduction: 4-Fluoro-2-isopropoxy-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-isopropoxy-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-isopropoxy-5-methylbenzaldehyde depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, making it a valuable compound in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-2-methylbenzaldehyde
- 4-Fluoro-5-isopropoxy-2-methylbenzaldehyde
- 5-Fluoro-2-isopropoxy-4-methylbenzaldehyde
Uniqueness
4-Fluoro-2-isopropoxy-5-methylbenzaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of the isopropoxy group and the fluorine atom can influence its reactivity and interactions with other molecules, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C11H13FO2 |
|---|---|
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
4-fluoro-5-methyl-2-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C11H13FO2/c1-7(2)14-11-5-10(12)8(3)4-9(11)6-13/h4-7H,1-3H3 |
InChI-Schlüssel |
FTPPCMGHZYJIFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1F)OC(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14761108.png)
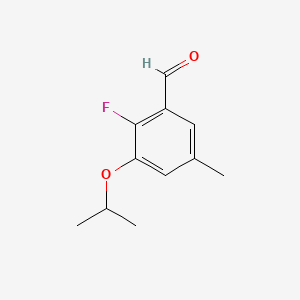
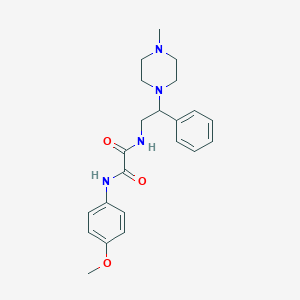
![[[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B14761116.png)
![6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14761122.png)
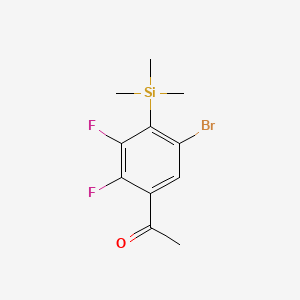
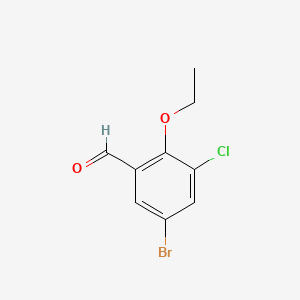
![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B14761140.png)
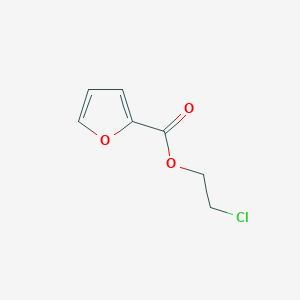
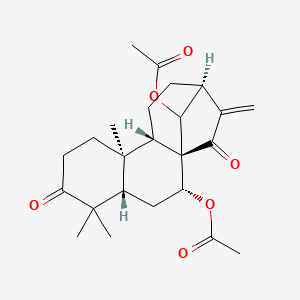

![1H-Cyclopenta[A]azulene](/img/structure/B14761164.png)
